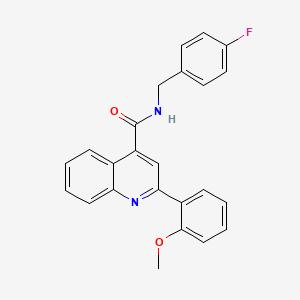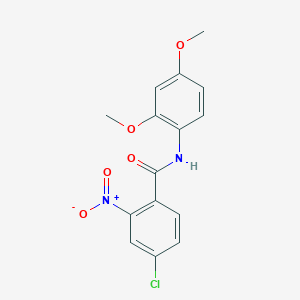
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CP-465,022, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. The orexin-1 receptor is a potential target for the treatment of sleep disorders, addiction, and obesity. CP-465,022 has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a selective antagonist of the orexin-1 receptor. It binds to the receptor and blocks the activity of orexins. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. By blocking the activity of orexins, this compound reduces wakefulness, appetite, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of orexins in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further explore its therapeutic potential for sleep disorders, addiction, and obesity. Another direction is to investigate its effects on other physiological and pathological processes, such as pain, inflammation, and neurodegeneration. Additionally, there is a need to develop more potent and selective antagonists of the orexin-1 receptor, which could have even greater therapeutic potential.
Métodos De Síntesis
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and yield of the desired product.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of sleep disorders, addiction, and obesity. This compound has been shown to improve sleep in animal models of insomnia and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(8-11(10)2)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDDSPWTHKWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
